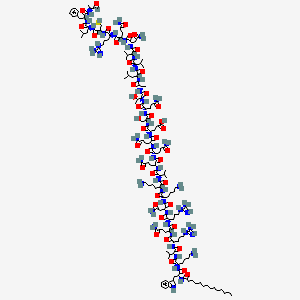
myristoyl-DL-Trp-Lys-DL-Val-Arg-DL-Gln-Arg-DL-Asn-Lys-DL-Lys-Val-DL-Gln-Gln-DL-Gln-Glu-DL-Ser-Gln-Thr-Ala-DL-Leu-Val-DL-Val-Asn-DL-Gln-Arg-DL-Cys-Leu-DL-Phe-Ala-al
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Myristoyl-DL-Trp-Lys-DL-Val-Arg-DL-Gln-Arg-DL-Asn-Lys-DL-Lys-Val-DL-Gln-Gln-DL-Gln-Glu-DL-Ser-Gln-Thr-Ala-DL-Leu-Val-DL-Val-Asn-DL-Gln-Arg-DL-Cys-Leu-DL-Phe-Ala-al is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of myristoyl-DL-Trp-Lys-DL-Val-Arg-DL-Gln-Arg-DL-Asn-Lys-DL-Lys-Val-DL-Gln-Gln-DL-Gln-Glu-DL-Ser-Gln-Thr-Ala-DL-Leu-Val-DL-Val-Asn-DL-Gln-Arg-DL-Cys-Leu-DL-Phe-Ala-al typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and then coupled to the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed using TFA or similar reagents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers to ensure high throughput and consistency. The process is scaled up by optimizing reaction conditions, using high-purity reagents, and employing rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Myristoyl-DL-Trp-Lys-DL-Val-Arg-DL-Gln-Arg-DL-Asn-Lys-DL-Lys-Val-DL-Gln-Gln-DL-Gln-Glu-DL-Ser-Gln-Thr-Ala-DL-Leu-Val-DL-Val-Asn-DL-Gln-Arg-DL-Cys-Leu-DL-Phe-Ala-al can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT or TCEP.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: DTT or TCEP in aqueous buffers.
Substitution: Fmoc-protected amino acids and coupling reagents like HBTU.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with altered sequences.
Wissenschaftliche Forschungsanwendungen
Myristoyl-DL-Trp-Lys-DL-Val-Arg-DL-Gln-Arg-DL-Asn-Lys-DL-Lys-Val-DL-Gln-Gln-DL-Gln-Glu-DL-Ser-Gln-Thr-Ala-DL-Leu-Val-DL-Val-Asn-DL-Gln-Arg-DL-Cys-Leu-DL-Phe-Ala-al has diverse applications in scientific research:
Chemistry: Used
Eigenschaften
Molekularformel |
C161H271N49O41S |
|---|---|
Molekulargewicht |
3581.2 g/mol |
IUPAC-Name |
(4S)-4-[[5-amino-2-[[(2S)-5-amino-2-[[5-amino-2-[[(2S)-2-[[6-amino-2-[[(2S)-6-amino-2-[[4-amino-2-[[(2S)-2-[[5-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[3-(1H-indol-3-yl)-2-(tetradecanoylamino)propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-5-[[1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[[1-[[(2S)-1-[[1-[[(2S)-4-amino-1-[[5-amino-1-[[(2S)-5-carbamimidamido-1-[[1-[[(2S)-4-methyl-1-oxo-1-[[1-oxo-1-[[(2S)-1-oxopropan-2-yl]amino]-3-phenylpropan-2-yl]amino]pentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C161H271N49O41S/c1-17-18-19-20-21-22-23-24-25-26-30-52-125(222)185-112(76-93-79-182-95-45-32-31-44-94(93)95)148(241)190-98(48-35-38-69-164)144(237)206-127(85(6)7)154(247)197-101(51-41-72-181-161(177)178)134(227)191-102(53-60-117(165)214)137(230)187-99(49-39-70-179-159(173)174)135(228)202-113(77-123(171)220)149(242)189-96(46-33-36-67-162)133(226)186-97(47-34-37-68-163)143(236)207-128(86(8)9)155(248)198-106(57-64-121(169)218)141(234)193-103(54-61-118(166)215)139(232)192-104(55-62-119(167)216)140(233)194-108(59-66-126(223)224)142(235)204-115(81-212)152(245)196-107(58-65-122(170)219)145(238)210-131(91(16)213)158(251)184-90(15)132(225)199-110(74-84(4)5)151(244)208-130(88(12)13)157(250)209-129(87(10)11)156(249)203-114(78-124(172)221)150(243)195-105(56-63-120(168)217)138(231)188-100(50-40-71-180-160(175)176)136(229)205-116(82-252)153(246)200-109(73-83(2)3)147(240)201-111(146(239)183-89(14)80-211)75-92-42-28-27-29-43-92/h27-29,31-32,42-45,79-80,83-91,96-116,127-131,182,212-213,252H,17-26,30,33-41,46-78,81-82,162-164H2,1-16H3,(H2,165,214)(H2,166,215)(H2,167,216)(H2,168,217)(H2,169,218)(H2,170,219)(H2,171,220)(H2,172,221)(H,183,239)(H,184,251)(H,185,222)(H,186,226)(H,187,230)(H,188,231)(H,189,242)(H,190,241)(H,191,227)(H,192,232)(H,193,234)(H,194,233)(H,195,243)(H,196,245)(H,197,247)(H,198,248)(H,199,225)(H,200,246)(H,201,240)(H,202,228)(H,203,249)(H,204,235)(H,205,229)(H,206,237)(H,207,236)(H,208,244)(H,209,250)(H,210,238)(H,223,224)(H4,173,174,179)(H4,175,176,180)(H4,177,178,181)/t89-,90-,91+,96-,97?,98-,99-,100-,101-,102?,103-,104?,105?,106?,107-,108-,109-,110?,111?,112?,113?,114-,115?,116?,127?,128-,129?,130-,131-/m0/s1 |
InChI-Schlüssel |
CSIZYOZYIQTQBN-JCEIWUHFSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)NC(C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)NC(CCCCN)C(=O)N[C@@H](C(C)C)C(=O)NC(CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)NC(CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)NC(CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)NC(C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NC(CS)C(=O)N[C@@H](CC(C)C)C(=O)NC(CC3=CC=CC=C3)C(=O)N[C@@H](C)C=O |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


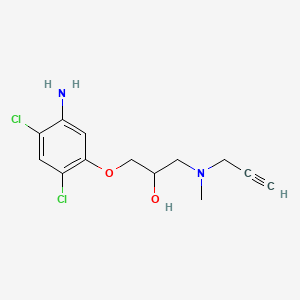
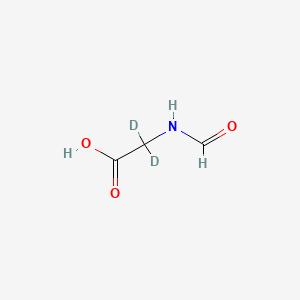
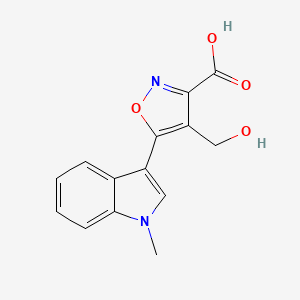
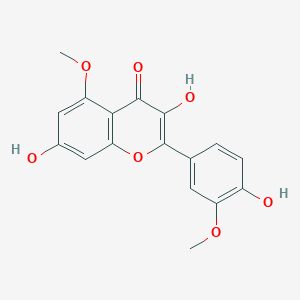


![7-[(4S)-4-[4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]-5-(2,2-difluoropropyl)-6-oxo-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]-3H-1,3-benzoxazol-2-one](/img/structure/B12379082.png)
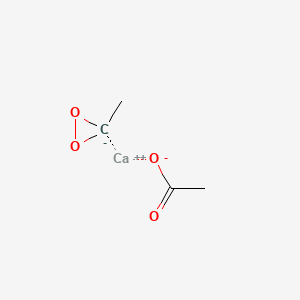
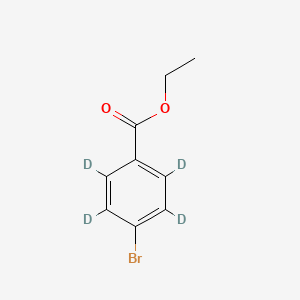

![(1R,4S,5R,8S,11R,13R,14S,17R,18S,20R,21R)-20,21-dihydroxy-5,8,11,14,17,24-hexamethyl-22-oxahexacyclo[19.2.1.01,18.04,17.05,14.08,13]tetracosane-11-carboxylic acid](/img/structure/B12379117.png)
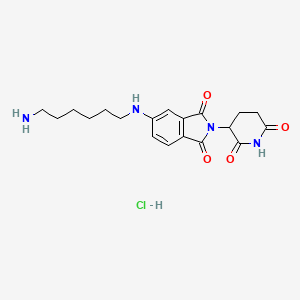
![4-[(5-Bromo-1,3-Thiazol-2-Yl)amino]-N-Methylbenzamide](/img/structure/B12379123.png)

